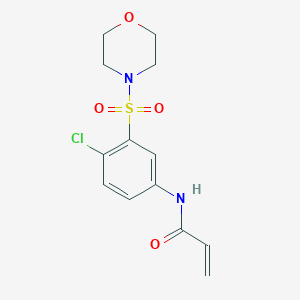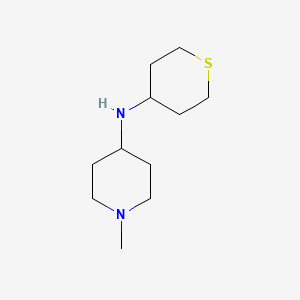
2-(3-fluorophenyl)-N-(thiophen-3-ylmethyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-fluorophenyl)-N-(thiophen-3-ylmethyl)ethanamine, also known as 3-FA, is a synthetic compound that belongs to the family of amphetamines. It is a research chemical that is commonly used in scientific studies to investigate its biochemical and physiological effects on the human body.
Mécanisme D'action
The mechanism of action of 2-(3-fluorophenyl)-N-(thiophen-3-ylmethyl)ethanamine is similar to other amphetamines. It acts as a substrate for the monoamine transporters, leading to the release of monoamines such as dopamine, norepinephrine, and serotonin. This results in an increase in their extracellular concentrations, leading to the stimulation of their respective receptors. The release of dopamine is thought to be responsible for the rewarding effects of amphetamines, while the release of norepinephrine and serotonin is thought to be responsible for their stimulant effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(3-fluorophenyl)-N-(thiophen-3-ylmethyl)ethanamine are similar to other amphetamines. It has been shown to increase locomotor activity, induce hyperthermia, and decrease food intake. It has also been reported to have potential therapeutic effects for the treatment of ADHD and depression. However, further research is needed to confirm these effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(3-fluorophenyl)-N-(thiophen-3-ylmethyl)ethanamine in lab experiments include its availability, low cost, and similarity to other amphetamines. This makes it a useful reference compound for studying the structure-activity relationship of amphetamines. However, its limitations include its potential toxicity and lack of clinical data. Therefore, caution should be exercised when handling and using this compound in lab experiments.
Orientations Futures
There are several future directions for the study of 2-(3-fluorophenyl)-N-(thiophen-3-ylmethyl)ethanamine. These include investigating its potential therapeutic effects for the treatment of ADHD and depression, as well as its potential for abuse and addiction. Further research is also needed to understand its long-term effects on the human body and its potential toxicity. Additionally, the development of new analogs and derivatives of 2-(3-fluorophenyl)-N-(thiophen-3-ylmethyl)ethanamine could lead to the discovery of new drugs with improved therapeutic potential.
Méthodes De Synthèse
The synthesis of 2-(3-fluorophenyl)-N-(thiophen-3-ylmethyl)ethanamine involves the reaction between 3-thiophenemethyl bromide and 3-fluoroamphetamine in the presence of a base such as potassium carbonate. The resulting product is purified through recrystallization to obtain a white crystalline powder. The purity of the compound can be determined using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
2-(3-fluorophenyl)-N-(thiophen-3-ylmethyl)ethanamine is commonly used in scientific studies to investigate its effects on the human body. It is often used as a reference compound in studies that aim to understand the structure-activity relationship of amphetamines. 2-(3-fluorophenyl)-N-(thiophen-3-ylmethyl)ethanamine has been shown to have similar effects to other amphetamines such as increased locomotor activity, hyperthermia, and anorexia. It has also been reported to have potential therapeutic effects for the treatment of attention deficit hyperactivity disorder (ADHD) and depression.
Propriétés
IUPAC Name |
2-(3-fluorophenyl)-N-(thiophen-3-ylmethyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNS/c14-13-3-1-2-11(8-13)4-6-15-9-12-5-7-16-10-12/h1-3,5,7-8,10,15H,4,6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDRZYOLOKVJHCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CCNCC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-fluorophenyl)-N-(thiophen-3-ylmethyl)ethanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(furan-2-yl)ethyl]-1H-indole-2-carboxamide](/img/structure/B7541642.png)


![Methyl 2-[(7-chloro-1,3-benzodioxole-5-carbonyl)amino]acetate](/img/structure/B7541666.png)

![Methyl 2-[methyl(pyridine-2-carbonyl)amino]acetate](/img/structure/B7541679.png)

![6-[1-(4-Bromophenyl)ethylcarbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B7541689.png)
![Ethyl 5-[(1,1-dioxothiolane-3-carbonyl)amino]-3-methylthiophene-2-carboxylate](/img/structure/B7541690.png)
![Methyl 3-[(3-methyl-1,2-oxazole-5-carbonyl)amino]thiophene-2-carboxylate](/img/structure/B7541696.png)
![Methyl 2-[(1,1-dioxothiolane-3-carbonyl)amino]acetate](/img/structure/B7541701.png)

![5-Chloro-4-[(3,5-dimethylpiperidin-1-yl)methyl]thiadiazole](/img/structure/B7541720.png)